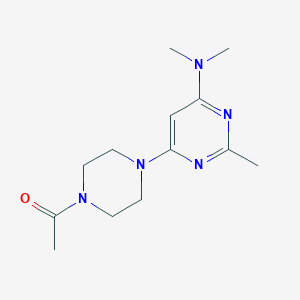

![molecular formula C20H21FN4O2 B5522985 8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of structurally related quinolone derivatives involves complex chemical reactions aimed at introducing specific functional groups that influence the compound's biological and chemical behavior. For instance, derivatives of fluoroquinolones have been synthesized through reactions involving ciprofloxacin and norfloxacin with appropriate acid hydrazide in phosphorous oxychloride, demonstrating potential antiproliferative activities against human lung tumor cell lines (Shaharyar, Ali, & Abdullah, 2007).

Molecular Structure Analysis

Analysis of molecular and crystal structures is crucial in understanding the compound's interactions at the atomic level. The molecular structure of related quinoline derivatives has been defined and described, highlighting the significance of their crystal structure in estimating intermolecular interactions and predicting biological activity through molecular docking (Vaksler et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of quinoline derivatives are diverse, with fluoroquinolones undergoing substitution reactions, highlighting their reactivity and potential for further chemical modifications. For example, the photochemistry of ciprofloxacin in aqueous solutions involves substitution of the fluoro group and is influenced by the presence of sodium sulfite or phosphate, affecting the reaction course (Mella, Fasani, & Albini, 2001).

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized novel series of quinolone derivatives, focusing on their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. One study highlighted the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing that of ofloxacin, a well-known quinolone (Inoue et al., 1994). Another research effort described the creation of ciprofloxacin derivatives, focusing on their molecular structures and in vitro antibacterial activities (Tomišić et al., 2002).

GABAA/Benzodiazepine Receptor Interaction

Certain imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound of interest, have been investigated for their binding affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, offering insights into potential neurological applications (Tenbrink et al., 1994).

Antimycobacterial and Toxicological Evaluation

Further investigations include the synthesis of novel ofloxacin derivatives, evaluated for antimycobacterial activities against Mycobacterium tuberculosis, highlighting the importance of developing new derivatives for mycobacterial infections (Dinakaran et al., 2008).

Fluorescent pH Responsive Aminated Benzimidazoquinolines

Research on benzimidazoquinolines with amino substituents has demonstrated potential applications in pH sensing materials or as H+ fluoroionophores in optode membranes, revealing their photophysical and acid-base properties (Horak et al., 2019).

Structural-Activity and Side-Effect Relationships

A comprehensive review of fluoroquinolones, including structural features influencing antibacterial efficacy and side-effect profiles, underscores the critical balance between therapeutic benefits and potential adverse effects, guiding the development of safer and more effective quinolone derivatives (Domagala, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(8-fluoroquinolin-2-yl)-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)18-23-19(27-24-18)14-6-4-10-25(11-14)20(26)16-9-8-13-5-3-7-15(21)17(13)22-16/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJNNQAHASDKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)